molecular formula C12H9NO2 B135191 2-(Pyridin-2-yloxy)benzaldehyde CAS No. 141580-71-4

2-(Pyridin-2-yloxy)benzaldehyde

Cat. No. B135191
M. Wt: 199.2 g/mol
InChI Key: QCKZHTQRJYCZTD-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yloxy)benzaldehyde is a compound that can be derived from pyridinecarboxaldehyde. It is a molecule of interest due to its potential applications in various chemical reactions and as an intermediate in the synthesis of other compounds. The papers provided discuss various related compounds and their synthesis, properties, and applications, which can give insights into the behavior and utility of 2-(Pyridin-2-yloxy)benzaldehyde.

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or the use of reagents that can introduce functional groups to the aldehyde. For instance, the direct asymmetric benzoyloxylation of aldehydes catalyzed by (S)-2-(triarylmethyl)pyrrolidines provides a method for preparing optically active alpha-benzoyloxyaldehydes . Similarly, the synthesis of 4-[2-(methyl pyridin-2-yl-amino)-ethoxy]-benzaldehyde involves a reaction with 4-fluorobenzaldehyde and 4-hydroxybenzaldehyde, using acetonitrile as a solvent and KOH as a deacidifying agent . These methods could potentially be adapted for the synthesis of 2-(Pyridin-2-yloxy)benzaldehyde.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(Pyridin-2-yloxy)benzaldehyde can be determined using various spectroscopic techniques. For example, the structure of a derivative from 2-pyridinecarboxaldehyde was determined by FT-IR and NMR techniques and confirmed by single-crystal X-ray diffraction . Computational methods such as ab initio Hartree-Fock and density functional theory calculations are also used to optimize molecular structures and predict vibrational frequencies . These techniques could be applied to analyze the molecular structure of 2-(Pyridin-2-yloxy)benzaldehyde.

Chemical Reactions Analysis

The reactivity of aldehydes with various reagents leads to the formation of different products. For instance, the reaction of 2-(pyrrol-1-yl)benzaldehydes with aryl amines under heating conditions leads to the formation of 9-arylamino-9H-pyrrolo[1,2-a]indoles or (Z)-9-arylimino-9H-pyrrolo[1,2-a]indoles depending on the presence of oxygen . The carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde suggests an "ylide mechanism" . These reactions demonstrate the versatility of aldehydes in chemical synthesis, which could be relevant for 2-(Pyridin-2-yloxy)benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of aldehydes and their derivatives are crucial for their application in various fields. The polymer-supported pyridine-bis(oxazoline) catalyzes the addition of trimethylsilyl cyanide to benzaldehyde, showing the potential for catalysis in organic synthesis . Theoretical studies provide insights into the dynamic properties of these compounds, which are important for their potential use in molecular machines and electronic devices . Understanding these properties is essential for the practical application of 2-(Pyridin-2-yloxy)benzaldehyde.

Scientific Research Applications

Biocompatible Chemosensors for pH Discrimination

2-(Pyridin-2-yloxy)benzaldehyde derivatives, specifically 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde (HM-2py-B), have been developed as fluorescent chemosensors for pH. These compounds can differentiate between normal cells and cancer cells based on pH differences, with cancer cells typically having a pH range of 5.5–7.0 compared to the normal cell pH of 7.4. This unique property makes them valuable for medical research and potentially for cancer diagnosis (Dhawa et al., 2020).

Catalytic Activity in Organic Synthesis

The compound plays a role in the Pd(OAc)(2)/pyridine catalyst system, which is crucial for selective aerobic oxidation of organic substrates. This catalyst system, including 2-(Pyridin-2-yloxy)benzaldehyde derivatives, is significant in the oxidation of benzyl alcohol to benzaldehyde, a key process in organic synthesis (Steinhoff et al., 2004).

Copper Coordination and Oxidation Activity

Derivatives of 2-(Pyridin-2-yloxy)benzaldehyde have been used to study the effects of appended hydroxyl groups and ligand chain length on copper coordination and oxidation activity. These studies are essential in understanding metal-ligand interactions and their implications in catalytic processes, particularly in the oxidation of benzyl alcohol to benzaldehyde (Jehdaramarn et al., 2018).

Understanding Molecular Packing and Intermolecular Interactions

Research has been conducted on the structural and optical properties of derivatives from 2-(Pyridin-2-yloxy)benzaldehyde, focusing on molecular packing and intermolecular interactions. These studies are vital for the development of new materials with specific optical and electronic properties, which can have applications in various fields, including material science and nanotechnology (Percino et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H319 (causes serious eye irritation) and H317 (may cause an allergic skin reaction) . Precautionary statements include P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes) and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2-pyridin-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-9-10-5-1-2-6-11(10)15-12-7-3-4-8-13-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKZHTQRJYCZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597785
Record name 2-[(Pyridin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yloxy)benzaldehyde

CAS RN

141580-71-4
Record name 2-[(Pyridin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxybenzaldehyde (10.00 g, 81.9 mmol), 2-bromopyridine (26.91 g, 170.3 mmol), potassium carbonate (17.54 g, 126.9 mmol), and copper (2.60 g, 40.95 mmol) in pyridine (80 mls) was refluxed for 3 days. The reaction was then cooled to r.t., filtered through Celite, diluted with ethylacetate (500 mls) and washed with water (3×300mls). The organic was then dried with MgSO4 and concentrated. The resulting residue was chromatographed (silica gel, 9:1 hexanes:ether) to afford 16.21 g (99%)of 2-(2-pyridyloxy)benzaldehyde as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.91 g
Type
reactant
Reaction Step One
Quantity
17.54 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step One

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